molecular formula C21H25N7O2 B13418845 7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid

7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid

Cat. No.: B13418845
M. Wt: 407.5 g/mol
InChI Key: KKEUCZGFPZXMLO-UHFFFAOYSA-N
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Description

7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid is a complex organic compound belonging to the class of pyridopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid involves multiple steps, starting from readily available precursors. One of the synthetic routes includes the following steps :

    Nucleophilic Substitution: Starting with 2-(methylthio)pyrimidin-4(3H)-one, nucleophilic substitution is carried out using thionyl chloride.

    Bromination: The intermediate is then brominated.

    Nucleophilic Substitution by Cyclopentylamine: This step introduces the cyclopentyl group.

    Heck Reaction and Ring Closure: A one-pot two-step method involving the Heck reaction and ring closure sequence.

    Oxidation and Bromination: Further oxidation and bromination steps are performed.

    Cross-Coupling Reaction: The final step involves a cross-coupling reaction to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, bromine, cyclopentylamine, and various catalysts for cross-coupling reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid has several scientific research applications, including :

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in inhibiting cyclin-dependent kinases, which are crucial for cell cycle regulation.

    Medicine: Investigated for its potential as an antineoplastic agent, particularly in the treatment of cancers.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid is unique due to its specific structural features, which confer distinct binding properties and inhibitory effects on CDKs. This makes it a valuable compound for targeted cancer therapies .

Properties

Molecular Formula

C21H25N7O2

Molecular Weight

407.5 g/mol

IUPAC Name

7-cyclopentyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C21H25N7O2/c29-20(30)17-11-14-12-24-21(26-19(14)28(17)15-3-1-2-4-15)25-18-6-5-16(13-23-18)27-9-7-22-8-10-27/h5-6,11-13,15,22H,1-4,7-10H2,(H,29,30)(H,23,24,25,26)

InChI Key

KKEUCZGFPZXMLO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=CC3=CN=C(N=C32)NC4=NC=C(C=C4)N5CCNCC5)C(=O)O

Origin of Product

United States

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